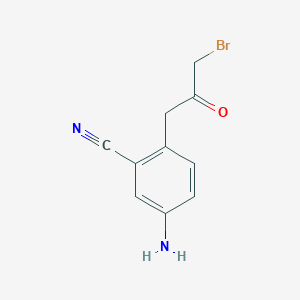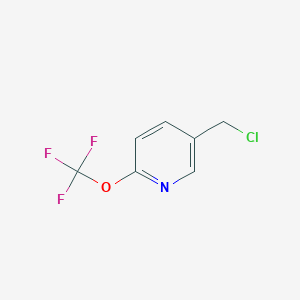
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chloromethyl group at the 5-position and a trifluoromethoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethoxy)pyridine typically involves the introduction of the chloromethyl and trifluoromethoxy groups onto a pyridine ring. One common method involves the chloromethylation of 2-(trifluoromethoxy)pyridine using formaldehyde and hydrochloric acid under acidic conditions. Another approach is the direct trifluoromethoxylation of 5-(chloromethyl)pyridine using a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Pyridine N-oxides.
Reduction: Methyl-substituted pyridines.
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to potential inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)pyridine: Lacks the chloromethyl group, resulting in different reactivity and applications.
5-(Chloromethyl)pyridine: Lacks the trifluoromethoxy group, affecting its lipophilicity and biological activity.
5-(Bromomethyl)-2-(trifluoromethoxy)pyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity in nucleophilic substitution reactions.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethoxy)pyridine is unique due to the presence of both the chloromethyl and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C7H5ClF3NO |
|---|---|
Molecular Weight |
211.57 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-5-1-2-6(12-4-5)13-7(9,10)11/h1-2,4H,3H2 |
InChI Key |
VKKSOPUMOHVKMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CCl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 8-(trifluoromethoxy)-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14047554.png)
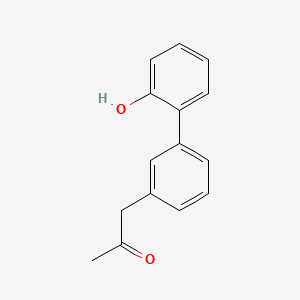
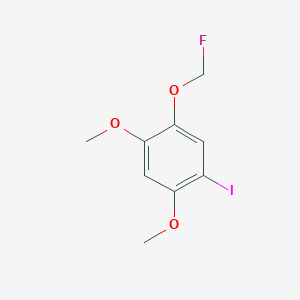




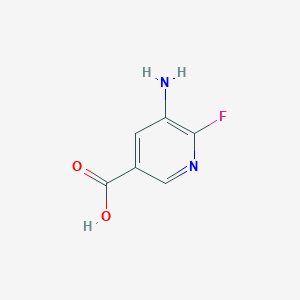

![2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B14047623.png)
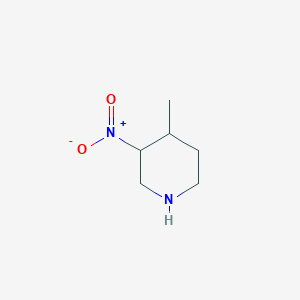
![Boc-Ala[2-Bim(1-Me)]-OH](/img/structure/B14047641.png)

